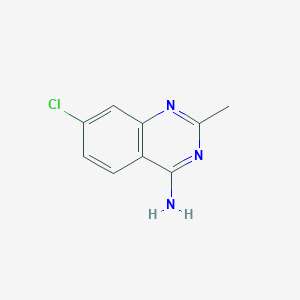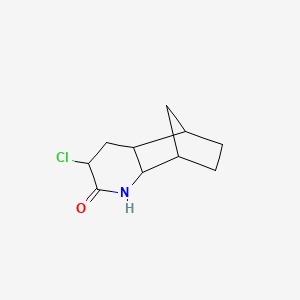
4-Fluoro-2-(pyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Fluoro-2-(piridin-4-il)benzaldehído es un compuesto orgánico con la fórmula molecular C12H8FNO y un peso molecular de 201,2 g/mol . Es un benzaldehído sustituido, donde el anillo de benceno está sustituido con un átomo de flúor y un anillo de piridina. Este compuesto se utiliza en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluoro-2-(piridin-4-il)benzaldehído generalmente implica la reacción de 4-fluorobenzaldehído con derivados de piridina en condiciones específicas. Un método común involucra el uso de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura, donde el 4-fluorobenzaldehído se hace reaccionar con un derivado de ácido borónico de piridina en presencia de un catalizador de paladio y una base .
Métodos de producción industrial
Los métodos de producción industrial para 4-Fluoro-2-(piridin-4-il)benzaldehído son similares a la síntesis de laboratorio, pero se escalan para satisfacer las demandas comerciales. Estos métodos a menudo involucran condiciones de reacción optimizadas, como temperaturas y presiones más altas, para aumentar el rendimiento y la eficiencia. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía, también son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Fluoro-2-(piridin-4-il)benzaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos comunes para las reacciones de sustitución incluyen aminas y tioles.
Principales productos formados
Oxidación: Ácido 4-Fluoro-2-(piridin-4-il)benzoico.
Reducción: Alcohol 4-Fluoro-2-(piridin-4-il)bencílico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-Fluoro-2-(piridin-4-il)benzaldehído tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se emplea en el estudio de las interacciones enzimáticas y como ligando en ensayos bioquímicos.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Fluoro-2-(piridin-4-il)benzaldehído depende de su aplicación específica. En los ensayos bioquímicos, puede actuar como un ligando que se une a enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas varían según el contexto de su uso. Por ejemplo, en el desarrollo de fármacos, puede interactuar con proteínas o enzimas específicas para ejercer sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
4-(4-Piridinil)benzaldehído: Estructura similar, pero carece del átomo de flúor.
2-Fluoro-4-(piridin-4-il)benzaldehído: Estructura similar, pero con diferentes patrones de sustitución en el anillo de benceno.
Singularidad
El 4-Fluoro-2-(piridin-4-il)benzaldehído es único debido a la presencia de un átomo de flúor y un anillo de piridina, que confieren propiedades químicas y físicas distintas. El átomo de flúor aumenta la lipofilia y la estabilidad metabólica del compuesto, mientras que el anillo de piridina mejora su capacidad para interactuar con los objetivos biológicos .
Propiedades
Fórmula molecular |
C12H8FNO |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
4-fluoro-2-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-2-1-10(8-15)12(7-11)9-3-5-14-6-4-9/h1-8H |
Clave InChI |
HEGQCMXVBHFDMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

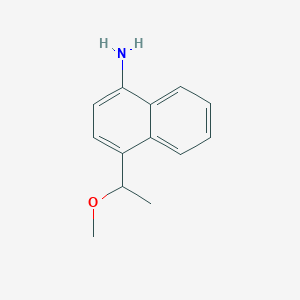

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
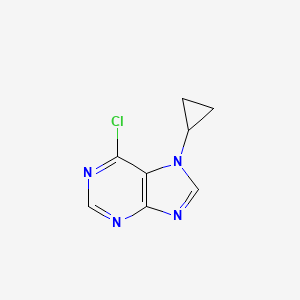
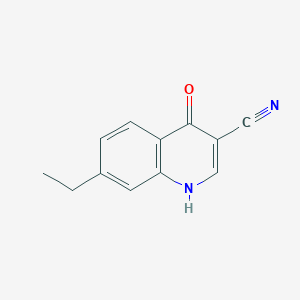


![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
